molecular formula C11H11ClN2O2 B1432507 Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1523464-12-1

Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1432507
CAS No.: 1523464-12-1
M. Wt: 238.67 g/mol
InChI Key: NBXYOUKYBONNSQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it binds to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications and its mechanism of action.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. These effects are critical for understanding how the compound can be used to modulate cellular functions in therapeutic contexts.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, ultimately affecting cellular functions. Understanding these molecular interactions is essential for elucidating the compound’s therapeutic potential and its role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including alterations in cellular function and metabolism. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications. Additionally, the compound’s effects on metabolic pathways can provide insights into its mechanism of action and potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. These interactions are essential for understanding how the compound reaches its target sites and exerts its effects. Additionally, the transport and distribution properties can provide insights into the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications. Additionally, the localization properties can provide insights into the compound’s effects on cellular functions and processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Properties

IUPAC Name

ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6-14-5-8(12)4-7(2)10(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXYOUKYBONNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 5
Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate

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